![molecular formula C12H19NO4 B1528893 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1374659-11-6](/img/structure/B1528893.png)
1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid
Description
1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1374659-11-6) is a Boc-protected spirocyclic amino acid derivative with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . Its structure features a spiro[3.3]heptane core, where a six-membered azaspiro ring is fused to a carboxylic acid group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is widely utilized in pharmaceutical research as a Protein Degrader Building Block, enabling the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Its spirocyclic architecture imposes conformational rigidity, enhancing binding specificity in drug design .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(13)6-8(7-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTMDLGZYGFWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-11-6, 2219353-79-2 | |
Record name | 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(4r,6r)-1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring. This compound serves as a bioisostere of piperidine, a common structural motif in many pharmaceuticals. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of approximately 241.29 g/mol. The compound has garnered attention in medicinal chemistry due to its potential applications in drug design and development.
Synthesis and Structural Features
The synthesis of this compound typically involves the reaction of 1-azaspiro[3.3]heptane with tert-butoxycarbonyl (Boc) to form the carboxylic acid derivative. The compound's spirocyclic structure contributes to its steric and electronic properties, which are crucial for its biological activity.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Spirocyclic structure with nitrogen | Bioisostere of piperidine |
5-Azaspiro[2.4]heptane | Contains a five-membered ring | Less sterically hindered than 1-Boc derivative |
6-Amino-3-azaspiro[3.3]heptane | Amino group at position 6 | More polar due to amino functionality |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds by binding to receptors or enzymes, modulating their activity. However, specific mechanisms of action for this compound remain largely undocumented, as it is often studied in the context of its derivatives.
Biological Activity and Applications
Research indicates that the biological activity of this compound is explored mainly through its derivatives, which show promise as novel amino acids and peptidomimetics. These derivatives have potential applications in drug design due to their ability to mimic natural peptides while providing enhanced stability and bioavailability.
Case Studies
- Anesthetic Drug Development : Incorporation of the spirocyclic core into bupivacaine resulted in a new patent-free analogue with high anesthetic activity, demonstrating the compound's potential in developing new analgesics .
- Inhibition Studies : Some derivatives have been investigated for their role as inhibitors of soluble epoxide hydrolase (sEH), which has implications in treating various disease states including inflammatory and cardiovascular diseases .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Medicinal Chemistry : It serves as a building block for synthesizing biologically active molecules, aiding in studying biological pathways .
- Chemical Biology : The compound's unique structure allows it to be utilized in exploring interactions at the molecular level .
- Material Science : Its stability and reactivity make it suitable for developing novel materials with specific properties .
Comparison with Similar Compounds
Spirocyclic amino acids and their derivatives are critical in medicinal chemistry due to their constrained geometries and tunable functional groups. Below is a detailed comparison of 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid with structurally analogous compounds, emphasizing molecular features, reactivity, and applications.
Structural Analogues with Heteroatom Variations
Key Observations :
- Heteroatom substitution (e.g., O, S) alters electronic properties and hydrogen-bonding capacity. For instance, the sulfone derivative (C₁₀H₁₅NO₄S) exhibits enhanced electrophilicity, enabling nucleophilic substitutions .
- Boc protection in the parent compound enhances stability during peptide synthesis, whereas unprotected variants (e.g., 2-oxo derivative) are more reactive but require in-situ protection .
Functional Group Variations
Key Observations :
- Iodo-substituted derivatives (e.g., 1-Boc-6-iodo-2-azaspiro[3.3]heptane) serve as intermediates for Suzuki-Miyaura couplings, enabling diversification of spiro scaffolds .
- Spiro ring size impacts biological activity. The spiro[2.4]heptane analogue (5-azaspiro[2.4]heptane-6-carboxylic acid) is integral to ledipasvir’s NS5A inhibitory activity, highlighting the role of ring strain in target binding .
Bicyclic vs. Spirocyclic Analogues
Key Observations :
- Bicyclic systems (e.g., bicyclo[2.2.1]heptane) enforce planar rigidity, whereas spiro systems provide three-dimensional constraint, influencing membrane permeability and target engagement .
Preparation Methods
The synthesis of 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves constructing the azaspiro[3.3]heptane core followed by introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and installation of the carboxylic acid functionality at the 6-position. Two main synthetic approaches have been reported:
Multi-step reduction, protection, ring closure, and functional group transformations starting from suitable precursors such as compound (14) or related intermediates, employing reagents like lithium aluminum hydride, tosyl chloride, and Boc anhydride.
Cyanide substitution and subsequent hydrolysis of sulfonylated intermediates to form the carboxylic acid, followed by Boc protection.
Detailed Preparation Method from Patent CN102442934A
This patented method provides a robust, scalable synthesis with a total yield of approximately 41%, suitable for industrial production. The key steps are:
Step | Reaction Description | Reagents and Conditions | Yield (where reported) |
---|---|---|---|
XVII | Reduction of precursor compound (14) | Lithium aluminum hydride (LiAlH4), THF solvent, 0–20 °C, molar ratio 1:1 to 1:1.5 | Not specified |
XVIII | Protection of amine group | Tosyl chloride (TsCl), pyridine solvent | Not specified |
XIX | Ring closure | Ortho-nitrobenzenesulfonamide, potassium carbonate, methyl sulfoxide solvent, 90–120 °C | Not specified |
XX | Thiophenol substitution | Thiophenol, potassium carbonate, N,N-dimethylformamide (DMF) solvent | Not specified |
XXI | Ketone formation and Boc protection | Acidic hydrolysis (HCl), then alkaline reaction with Boc anhydride (Boc2O), ethyl acetate solvent, sodium bicarbonate as base | Two-step yield 60.1%, purity 99% |
The final product is isolated by extraction and recrystallization, characterized by ^1H NMR (CDCl3, 400 MHz): δ 4.15 (s, 4H), 3.31 (s, 4H), 1.47 (s, 9H).
Alternative Three-Step Industrial Synthesis (Patent CN105646318A)
This method emphasizes ease of operation, raw material accessibility, and scalability, achieving a yield of 38.4%. The process involves:
Step | Reaction Description | Reagents and Conditions | Solvent | Yield |
---|---|---|---|---|
1 | Reaction of starting compound with p-dimethylamino-azo-benzene acyl chloride under basic conditions | Base, methylene chloride solvent | Methylene dichloride | Not specified |
2 | Cyanide substitution | Sodium cyanide, N,N-dimethylformamide (DMF) solvent | DMF | Not specified |
3 | Hydrolysis and final compound formation under basic conditions | Water, ethanol, or mixture solvents | Water/ethanol | Overall 38.4% |
This route is concise, with straightforward reaction control and suitable for scale-up.
Comparative Data Table of Key Preparation Methods
Parameter | Method from CN102442934A (Multi-step) | Method from CN105646318A (Three-step) |
---|---|---|
Total Steps | 5 major reaction steps | 3 reaction steps |
Overall Yield | ~41% | 38.4% |
Key Reagents | LiAlH4, TsCl, ortho-nitrobenzenesulfonamide, thiophenol, Boc2O | p-Dimethylamino-azo-benzene acyl chloride, NaCN, base |
Solvents | THF, pyridine, DMSO, DMF, ethyl acetate | Methylene chloride, DMF, water/ethanol |
Reaction Temperatures | 0–120 °C depending on step | Mild to moderate, controlled |
Scalability | Demonstrated large-scale potential | Designed for industrial scalability |
Purity of Final Product | 99% (by recrystallization) | Not specified |
Notes on Reaction Conditions and Yields
The lithium aluminum hydride reduction is a critical step requiring careful temperature control (0–20 °C) to avoid side reactions.
Tosyl chloride protection under pyridine solvent is efficient, facilitating subsequent ring closure.
Ring closure with ortho-nitrobenzenesulfonamide proceeds at elevated temperatures (90–120 °C) in methyl sulfoxide, enabling formation of the azaspiro core.
Thiophenol substitution in DMF under basic conditions introduces functional groups essential for later ketone formation.
Final Boc protection under alkaline conditions in ethyl acetate yields high-purity product suitable for pharmaceutical applications.
The alternative three-step method uses cyanide substitution, a well-known industrial process, with simpler reaction steps and solvents, but slightly lower overall yield.
Summary of Research Findings
The multi-step method reported in CN102442934A offers a high-yield, high-purity route with detailed reaction conditions, making it suitable for large-scale synthesis.
The three-step method in CN105646318A provides a more concise and operationally simpler route, emphasizing industrial feasibility.
Both methods rely on strategic protection/deprotection and ring closure chemistry to construct the azaspiro[3.3]heptane core and install the Boc and carboxylic acid functionalities.
No significant alternative methods with better yields or scalability have been reported in the literature, underscoring the importance of these patented processes.
Q & A
Q. What are the key synthetic routes for 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid, and how can experimental parameters be optimized?
The synthesis of spirocyclic compounds like this compound often involves cyclization strategies or multi-step functionalization. A validated approach includes:
- Cyclopropane ring formation : Using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material for spirocyclic intermediates, followed by Boc protection and carboxylation .
- AI-guided retrosynthesis : Tools leveraging databases like Reaxys or Pistachio suggest one-step routes using tert-butyl dicarbonate (Boc₂O) for amine protection and carboxyl group introduction via hydrolysis of nitriles or esters .
- Optimization : Reaction yields improve under anhydrous conditions (e.g., DMF as solvent) and catalytic bases like DMAP. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and LC-MS for Boc-deprotection side products .
Q. How should researchers address contradictions in reported spectral data for this compound?
Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. For this compound:
- ¹H NMR : Expect distinct signals for the Boc group (δ 1.4 ppm, singlet) and spirocyclic protons (δ 3.0–4.0 ppm, multiplet due to restricted rotation) .
- Resolution : Compare data across deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Reference standards : Cross-validate with analogs like 2-azaspiro[3.3]heptane-1-carboxylic acid hydrochloride (InChIKey: KAKQMEKHRCNRPS-UHFFFAOYSA-N) for structural consistency .
Advanced Research Questions
Q. What computational methods are effective for predicting the conformational stability and reactivity of this spirocyclic compound?
- Molecular dynamics (MD) simulations : Use force fields like AMBER or OPLS to model spirocyclic ring puckering and Boc-group steric effects. Studies show a preference for chair-like conformations in polar solvents .
- DFT calculations : At the B3LYP/6-31G(d) level, calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., carboxyl oxygen for hydrogen bonding) .
- Docking studies : Apply to predict binding with biological targets (e.g., enzymes requiring rigid, bicyclic ligands) .
Q. How can researchers resolve low yields in the final carboxylation step?
Common issues include incomplete deprotection or side reactions. Mitigation strategies:
- Deprotection control : Use TFA in DCM (1:4 v/v) for Boc removal, monitored by FT-IR (disappearance of C=O stretch at ~1680 cm⁻¹) .
- Carboxylation : Replace CO₂ gas with trimethylsilyl cyanide (TMSCN) in DMF at 80°C, improving electrophilicity. Isolate the product via acid-base extraction (pH 2–3 for precipitation) .
- Purity analysis : Use reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect residual starting material .
Q. What are the biological implications of structural analogs, and how do they inform SAR studies?
Key analogs and their properties:
- SAR Insights : The Boc-carboxylate motif enhances solubility for in vitro assays, while spirocyclic rigidity improves target selectivity over linear analogs .
Methodological Best Practices
Q. Which analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Accelerated stability studies : Incubate in PBS (pH 7.4) at 37°C for 72h. Monitor degradation via UPLC-MS (e.g., m/z 256.1 [M+H]⁺ for intact compound) .
- Circular dichroism (CD) : Detect conformational changes in chiral environments (e.g., serum proteins) .
- X-ray crystallography : Resolve crystal structures to confirm spirocyclic geometry (CCDC deposition recommended) .
Q. How can researchers design spirocyclic derivatives for improved pharmacokinetic properties?
- LogP optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) without disrupting spirocyclic rigidity. Use ClogP calculations (target range: 1.5–3.0) .
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites .
- Pro-drug strategies : Convert the carboxylic acid to methyl esters for enhanced BBB penetration, followed by enzymatic hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.